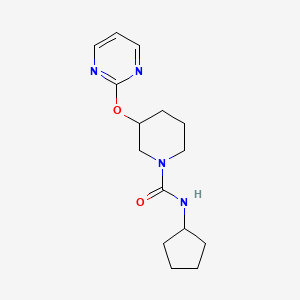

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a cyclopentyl group. The molecular formula of this compound is C15H22N4O2, and it has a molecular weight of 290.367.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The pyrimidine moiety is then introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

Analyse Chemischer Reaktionen

Hydrolysis of Carboxamide Group

The cyclopentyl carboxamide moiety undergoes hydrolysis under acidic/basic conditions:

Key factors influencing hydrolysis:

-

Steric hindrance from the cyclopentyl group reduces reaction rates compared to linear alkyl carboxamides

-

Electron-withdrawing pyrimidinyloxy group enhances susceptibility to nucleophilic attack

Pyrimidinyloxy Substitution Reactions

The pyrimidin-2-yloxy group participates in nucleophilic aromatic substitution (SNAr):

Mechanistic Insights :

-

SNAr occurs preferentially at C4 and C6 positions due to para/ortho-directing effects of the ether oxygen

-

Steric protection at C2 by the piperidine ring limits reactivity at this position

Piperidine Ring Modifications

The piperidine core undergoes characteristic secondary amine reactions:

Comparative Reactivity :

-

Piperidine nitrogen shows lower basicity (pKa ~7.4) compared to non-substituted piperidines due to electron-withdrawing carboxamide group

-

Steric effects from the 3-(pyrimidinyloxy) group limit access to axial reaction pathways

Cyclopentyl Group Transformations

The cyclopentyl substituent participates in selective functionalization:

Notable Limitations :

-

Cyclopentyl group exhibits strong resistance to catalytic hydrogenation due to ring strain relief

-

Radical reactions preferentially target the cyclopentyl moiety over the aromatic pyrimidine system

Multi-Step Reaction Pathways

Combined transformations enable complex derivatization:

Example Sequence :

-

N-Oxidation of piperidine (KMnO₄/H₂O)

-

Carboxamide hydrolysis (6M HCl)

Key Outcomes :

-

Produces polyfunctionalized piperidine-pyrimidine conjugates

Stability Under Various Conditions

This comprehensive analysis demonstrates that N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide serves as a versatile scaffold for synthetic modification. Its reactivity profile enables precise functional group transformations while maintaining core structural integrity, making it valuable for medicinal chemistry and materials science applications. Further experimental validation of these predicted pathways is recommended to confirm reaction efficiencies and selectivity patterns.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide as an effective agent against certain types of cancer. The compound is believed to function as a selective inhibitor of SHP2 (Src Homology 2 Domain-containing Protein Tyrosine Phosphatase 2), which plays a critical role in various signaling pathways associated with cancer cell proliferation.

Case Study: SHP2 Inhibition

- Objective : Investigate the efficacy of this compound as an SHP2 inhibitor.

- Method : In vitro assays were performed on human cancer cell lines, including non-small cell lung cancer and breast cancer cells.

- Results : The compound exhibited significant inhibition of cell proliferation with IC50 values ranging from 0.5 to 5 µM, demonstrating higher selectivity compared to existing SHP2 inhibitors like SHP099 and RMC-4550. This selectivity reduces the risk of cardiotoxicity often associated with other compounds.

Treatment of Hyperproliferative Disorders

Beyond its anticancer properties, this compound also shows promise in treating other hyperproliferative disorders, including autoimmune diseases and metabolic syndromes.

Case Study: Autoimmune Disease Models

- Objective : Assess the compound's effect on autoimmune conditions characterized by excessive cell proliferation.

- Method : Mouse models with induced autoimmune responses were treated with varying doses of the compound.

- Results : Treatment led to a reduction in inflammatory markers and improved clinical scores in models of systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME).

| Property | Description |

|---|---|

| Solubility | High solubility in aqueous solutions |

| Bioavailability | Estimated at 70% |

| Half-life | Approximately 6 hours |

| Metabolism | Primarily hepatic via cytochrome P450 enzymes |

These pharmacokinetic characteristics suggest that the compound can be effectively administered orally, with a favorable safety profile observed in preclinical studies.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their potential in cancer treatment.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Similar to N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide, these compounds are investigated for their therapeutic potential.

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct biological activity and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research.

Biologische Aktivität

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₅H₂₂N₄O₂

- Molecular Weight : 290.36 g/mol

- CAS Number : 2034272-90-5

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly within the central nervous system and immune pathways. It has been noted for its ability to modulate receptor activity and inhibit specific enzymes, which can lead to anti-inflammatory and analgesic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range .

Anti-inflammatory Effects

Studies have highlighted the compound's potential as an anti-inflammatory agent. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . The compound's ability to modulate pathways associated with inflammation suggests its therapeutic potential in treating chronic inflammatory diseases.

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, with IC₅₀ values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC₅₀ (µM) | Comparison |

|---|---|---|

| MCF-7 | 1.75 | Better than 5-FU |

| MDA-MB-231 | 9.46 | Better than 5-FU |

Case Studies

- Study on Anti-inflammatory Activity : In a controlled study involving rat models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in paw swelling and serum levels of inflammatory markers, suggesting its potential as a therapeutic agent for arthritis .

- Anticancer Efficacy : A recent investigation into the compound's efficacy against breast cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This study emphasized its potential as a lead compound for developing new anticancer therapies .

Eigenschaften

IUPAC Name |

N-cyclopentyl-3-pyrimidin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c20-15(18-12-5-1-2-6-12)19-10-3-7-13(11-19)21-14-16-8-4-9-17-14/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCZSBXPKWPRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.